N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide
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Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with an ethoxybenzamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-3-29-17-9-6-8-16(14-17)22(28)27-24(30)26-19-12-7-10-18(15(19)2)23-25-20-11-4-5-13-21(20)31-23/h4-14H,3H2,1-2H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKNCDCGPVIKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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